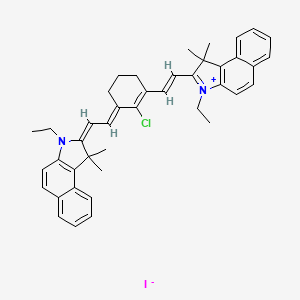

Tunicamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

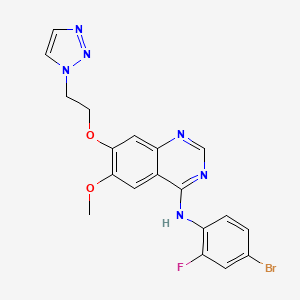

Tunicamycin primarily targets the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis .

Mode of Action

this compound inhibits the GPT enzyme, thereby blocking N-linked glycosylation (N-glycans) . This inhibition prevents the formation of dolichyl(pyro)-phosphate N-acetylglucosamine (dolichyl-PP-GlcNAc), a crucial intermediate in the glycosylation process .

Biochemical Pathways

By inhibiting N-linked glycosylation, this compound affects the protein glycosylation pathway . This disruption can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response .

Pharmacokinetics

It’s known that this compound can alter the disposition of oatp substrates, suggesting it may interact with drug transporters .

Result of Action

The inhibition of N-linked glycosylation by this compound can cause cell cycle arrest in the G1 phase in human cells . This can lead to cytotoxic effects, increasing the efficacy of certain anticancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or disease states can affect its efficacy and toxicity . .

Biochemical Analysis

Biochemical Properties

Tunicamycin inhibits the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . This inhibition blocks N-linked glycosylation (N-glycans), a major post-translational modification that plays a critical role in glycoprotein folding, stability, and subcellular localization .

Cellular Effects

This compound treatment causes cell cycle arrest in the G1 phase in human cells . It has been shown to significantly inhibit growth and arrest the cell cycle of breast cancer cells in a dose-dependent manner . Moreover, this compound treatment suppresses the migration and invasion of breast cancer cells . It also induces the unfolded protein response (UPR) by blocking aberrant glycosylation .

Molecular Mechanism

This compound’s mechanism of action is primarily through the inhibition of N-linked glycosylation . By blocking this process, this compound disrupts protein folding within the endoplasmic reticulum, leading to ER stress and the induction of the UPR . This can result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound’s effects on cells can change over time. For example, it has been shown to cause marked morphological alterations and a significant inhibition of cell growth in transformed cells after 24 hours . Moreover, the cytotoxicity of this compound alters the morphology of their regular epithelioid shapes into long, pointed structures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to have potent antitumor activities in various cancers and may promote chemosensitivity . Its lack of cell-type-specific cytotoxicity impedes its anticancer efficacy .

Metabolic Pathways

This compound inhibits the first step in the lipid-linked saccharide pathway . This inhibition consequently disrupts the N-linked oligosaccharide formation of glycoproteins in the endoplasmic reticulum .

Transport and Distribution

The mechanism by which this compound enters cells has been a mystery. Recent research suggests that the human MFSD2A gene encodes a plasma membrane transporter that mediates the uptake of this compound into cells .

Subcellular Localization

This compound’s primary site of action is the endoplasmic reticulum, where it inhibits N-linked glycosylation, a critical process for protein folding that occurs within this organelle . This leads to the accumulation of misfolded proteins, causing ER stress and triggering the UPR .

Preparation Methods

Tunicamycin is synthesized by bacteria such as Streptomyces chartreusis through a series of enzymatic reactions involving the tun gene cluster (TunA-N) . The biosynthesis begins with the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc), which undergoes dehydration and other modifications to form the final product . Industrial production methods typically involve the cultivation of these bacteria under controlled conditions to maximize yield .

Chemical Reactions Analysis

Tunicamycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.

Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tunicamycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Tunicamycin is unique among nucleoside antibiotics due to its specific inhibition of N-linked glycosylation. Similar compounds include:

Thapsigargin: Another nucleoside antibiotic with different biological targets and effects.

Rapamycin: Inhibits a different set of enzymes and has distinct biological applications.

This compound’s ability to block N-linked glycosylation sets it apart from these compounds, making it a valuable tool in specific research contexts .

Properties

CAS No. |

11089-65-9 |

|---|---|

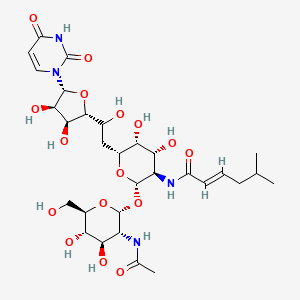

Molecular Formula |

C30H46N4O16 |

Molecular Weight |

718.7 g/mol |

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |

InChI |

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |

InChI Key |

ZHSGGJXRNHWHRS-VIDYELAYSA-N |

SMILES |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Isomeric SMILES |

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Synonyms |

tunicamycin B2 |

Origin of Product |

United States |

Q1: What is the primary molecular target of tunicamycin?

A1: this compound inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]

Q2: What are the downstream effects of this compound's inhibition of N-linked glycosylation?

A2: this compound treatment leads to various downstream effects, including:

- Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]

- Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]

- Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]

- Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]

- Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]

- Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]

Q3: How does this compound affect viral infection?

A3: this compound can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []

Q4: Does this compound affect insulin binding and proteoglycan synthesis?

A4: Research suggests that this compound can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []

Q5: How do structural modifications of this compound affect its activity?

A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for this compound's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []

Q6: Is there information on the stability of this compound under various conditions or formulation strategies to improve its properties?

A6: The provided research focuses primarily on this compound's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.

Q7: What analytical methods were used to study the effects of this compound?

A7: The research papers employed various methods, including:

- Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]

- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]

- Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]

- Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]

- Immunofluorescence: To visualize cellular structures and protein localization. [, ]

- Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]

- Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]

- Electron Microscopy: To examine morphological changes in cells and organelles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)